5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an allyl group, a fluorophenyl sulfonyl group, and a dipyrido-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include allyl bromide, 4-fluorobenzenesulfonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The allyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets make it useful for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities with 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrido[1,2-a]pyrazine Derivatives: These derivatives have similar core structures and have been synthesized using similar reaction conditions.
Uniqueness
What sets 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h3-9,11-12,23H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVZPSJFGIHXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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